1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine

Medicinal chemistry Bioisostere design Steric parameter optimization

1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine (CAS 2092544-46-0, molecular formula C₉H₁₆F₃N, molecular weight 195.23 g/mol, typical purity ≥95%) is a secondary amine belonging to the CF₃-cyclobutane building block family. The compound features a 1-trifluoromethyl-cyclobutane core with geminal dimethyl substitution at the 3-position and an N-methylmethanamine side chain.

Molecular Formula C9H16F3N
Molecular Weight 195.23 g/mol
CAS No. 2092544-46-0
Cat. No. B1492570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
CAS2092544-46-0
Molecular FormulaC9H16F3N
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(CNC)C(F)(F)F)C
InChIInChI=1S/C9H16F3N/c1-7(2)4-8(5-7,6-13-3)9(10,11)12/h13H,4-6H2,1-3H3
InChIKeyOXPNKQFZLVGJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine (CAS 2092544-46-0): Structural Profile and Procurement Baseline


1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine (CAS 2092544-46-0, molecular formula C₉H₁₆F₃N, molecular weight 195.23 g/mol, typical purity ≥95%) is a secondary amine belonging to the CF₃-cyclobutane building block family . The compound features a 1-trifluoromethyl-cyclobutane core with geminal dimethyl substitution at the 3-position and an N-methylmethanamine side chain. The CF₃-cyclobutane motif has been validated as a metabolically robust tert-butyl bioisostere, with comprehensive characterization—including X-ray crystallography, Hammett parameters, pKₐ, lipophilicity (logD), steric volume, and metabolic stability—reported across over 30 structurally related building blocks [1]. This compound is currently listed as a specialty research chemical through limited suppliers; one major vendor (Biosynth/CymitQuimica) has marked the product as discontinued, indicating constrained commercial availability .

Why 1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine Cannot Be Substituted by Generic Cyclobutylamine or tert-Butyl Analogs


The CF₃-cyclobutane scaffold is not a straightforward structural analogue of either simple cyclobutylamines or tert-butyl-containing building blocks. Systematic comparative studies have demonstrated that replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl unit alters multiple physicochemical parameters simultaneously: steric volume increases by approximately 14% (171 ų vs. 150 ų), amine basicity shifts dramatically by over 5 pKₐ units (from 10.69 to 5.29), and logD rises by 0.4–0.5 units [1]. Critically, the CF₃-cyclopropane analogue—a more established tert-butyl bioisostere—was found to be completely inactive in a Buclizine cytostatic assay (MCF-7), while the corresponding CF₃-cyclobutane analogue retained micromolar activity (IC₅₀ = 102 μM), demonstrating that ring size within the fluoroalkyl-cycloalkane series is a non-interchangeable determinant of biological activity [1]. Furthermore, within the CF₃-cyclobutane subclass, the target compound's 3,3-dimethyl substitution confers additional steric and lipophilic modulation relative to the unsubstituted N-methyl analogue (MW 167.17, C₇H₁₂F₃N), making generic replacement unreliable without empirical validation .

Quantitative Differentiation Evidence for 1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine vs. Closest Analogs


Steric Volume: CF₃-Cyclobutane Core vs. tert-Butyl and CF₃-Cyclopropane

The CF₃-cyclobutane substituent—the core scaffold of the target compound—occupies a steric volume of 171 ų, compared to 150 ų for the tert-butyl group and 155 ų for the CF₃-cyclopropane group, as determined by computational steric volume analysis of Ph-substituted model compounds [1]. This represents a 14% larger steric footprint than tert-butyl and a 10% increase over CF₃-cyclopropane. X-ray crystallographic analysis of eight 1-substituted CF₃-cyclobutanes confirmed the trifluoromethyl substituent preferentially adopts the axial position in 7 of 8 cases, with the cyclobutane puckering angle γ in the 158–175° range, indicating a nearly flattened ring conformation that influences the spatial presentation of appended functionality [1].

Medicinal chemistry Bioisostere design Steric parameter optimization

Amine Basicity Modulation: pKₐ Shift of CF₃-Cyclobutyl Amine vs. tert-Butyl Amine

Replacement of the tert-butyl group with a CF₃-cyclobutyl substituent in the tertiary-butylamine/CF₃-cyclobutylamine hydrochloride pair produces a profound shift in amine basicity. The experimentally measured pKₐ of CF₃-cyclobutylamine hydrochloride is 5.29, compared to 10.69 for tert-butylamine hydrochloride—a decrease of 5.40 pKₐ units [1]. By comparison, the CF₃-cyclopropyl analogue exhibits an even stronger acidifying effect (pKₐ = 4.06). For the primary amine analogue of the target compound's dimethyl-substituted core—(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine (CAS 2092723-28-7)—the predicted pKₐ is 10.27 ± 0.29, substantially higher than the simple CF₃-cyclobutylamine (5.29), suggesting the 3,3-dimethyl substitution partially mitigates the electron-withdrawing effect .

Physicochemical profiling pKₐ determination Drug-likeness optimization

Lipophilicity Modulation: logD Increase upon CF₃-Cyclobutane Incorporation

In a systematic physicochemical profiling study, replacement of the tert-butyl group with a CF₃-cyclobutane in model amides 37 and 40 produced a consistent increase in experimental logD of 0.4–0.5 units: logD 2.11 (37, tBu) vs. 2.51 (39, CF₃-cyclobutane); logD 2.01 (40, tBu) vs. 2.48 (42, CF₃-cyclobutane) [1]. This trend was replicated across four bioactive compounds—Butenafine, Pinoxaden, Tebutam, and Pivhydrazine—all showing an approximate 0.5 logD unit increase. The 3,3-dimethyl substitution on the target compound is expected to further augment lipophilicity by an estimated additional 0.5–1.0 log units relative to the unsubstituted N-methyl analogue (C₇H₁₂F₃N, MW 167.17, CAS 1505757-46-9), based on the well-established contribution of gem-dimethyl groups to logP .

Lipophilicity optimization ADME profiling logD measurement

Metabolic Stability Advantage: CF₃-Cyclobutane in the Butenafine Scaffold

In a head-to-head within-class comparison using the antifungal drug Butenafine as a model system, replacement of the tert-butyl group with a CF₃-cyclobutane (analogue 46) resulted in improved metabolic stability: intrinsic clearance (CLint) decreased from 30 to 21 μL/min/mg, a 30% reduction in clearance rate [1]. In model compound 40, the improvement was even more pronounced: CLint dropped from 12 to 1 μL/min/mg upon CF₃-cyclobutane incorporation. However, the metabolic stability effect was context-dependent; in model compound 37 and Tebutam, CF₃-cyclobutane incorporation led to increased clearance (11→16 and 57→107, respectively). Notably, the CF₃-cyclobutane group exhibited no detectable elimination of hydrogen fluoride when treated with 1 M aqueous HCl or 1 M aqueous NaOH at room temperature for 1 day, and no decomposition was observed after three months of storage at room temperature by ¹H/¹⁹F NMR and LC-MS [1].

Metabolic stability Intrinsic clearance Drug metabolism

Bioisosteric Activity Preservation: CF₃-Cyclobutane vs. CF₃-Cyclopropane in Buclizine Cytostatic Assay

A critical differentiation between CF₃-cyclobutane and CF₃-cyclopropane as tert-butyl bioisosteres was demonstrated in a Buclizine repurposing study. In the MCF-7 human breast cancer cell line resazurin reduction assay, the parent drug Buclizine showed moderate cytostatic activity (IC₅₀ = 31 μM). The CF₃-cyclopropane analogue (43) was completely inactive, while the CF₃-cyclobutane analogue (44) retained micromolar activity (IC₅₀ = 102 μM) [1]. Furthermore, the CF₃-cyclobutane analogue 44 induced the earliest onset of lipid droplet formation (EC₅₀ = 15 μM) among all tested substances, outperforming both the parent Buclizine (EC₅₀ = 19 μM) and the CF₃-cyclopropane analogue 43 (EC₅₀ = 21 μM). In antifungal testing against Trichophyton mentagrophytes and T. rubrum, the Butenafine CF₃-cyclobutane analogue 46 showed reasonable growth inhibition activity, though slightly less potent than the parent drug [1].

Bioisostere validation Anticancer activity Structure-activity relationship

Structural Differentiation: 3,3-Dimethyl Substitution vs. Unsubstituted N-Methyl CF₃-Cyclobutyl Analogue

The target compound (CAS 2092544-46-0, C₉H₁₆F₃N, MW 195.23 g/mol) is distinguished from its closest commercially listed analogue—N-methyl-1-(1-(trifluoromethyl)cyclobutyl)methanamine (CAS 1505757-46-9, C₇H₁₂F₃N, MW 167.17 g/mol)—by the presence of geminal dimethyl groups at the cyclobutane 3-position . This substitution increases molecular weight by 28.06 Da (+16.8%), adds two sp³ carbon centers contributing to steric bulk, and is predicted to elevate logP/logD by approximately 0.5–1.0 units (consistent with the ~0.5 log unit increment per added methylene in cyclic systems). The predicted pKₐ of the primary amine analogue bearing the 3,3-dimethyl substitution (CAS 2092723-28-7, pKₐ ≈10.27) is substantially higher than the unsubstituted CF₃-cyclobutylamine (pKₐ = 5.29), indicating that the gem-dimethyl groups significantly modulate the electron-withdrawing effect of the CF₃ substituent through the cyclobutane ring [1]. The N-methyl secondary amine functionality further differentiates reactivity (alkylation, acylation, reductive amination) from the primary amine building block series.

Building block selection Structural analog comparison Steric and electronic tuning

Optimal Application Scenarios for 1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine Based on Quantitative Evidence


Medicinal Chemistry: tert-Butyl Bioisostere Replacement with Enhanced Metabolic Stability Potential

In lead optimization campaigns where a tert-butyl group has been identified as a metabolic liability, the CF₃-cyclobutane scaffold—and specifically the 3,3-dimethyl-N-methyl variant—offers a differentiated isosteric replacement option. The CF₃-cyclobutane core has demonstrated metabolic stability improvement in the Butenafine context (CLint reduction from 30 to 21 μL/min/mg) and near-complete stability in model amide 40 (CLint from 12 to 1 μL/min/mg) [1]. The 3,3-dimethyl substitution further differentiates this compound from simpler CF₃-cyclobutyl building blocks by providing additional steric shielding and lipophilicity tuning, which may be beneficial when increased target residence time or modulated membrane penetration is desired. Researchers should verify context-dependent metabolic effects empirically, as the stability outcome varied across the five bioactive compound pairs tested [1].

Fragment-Based and Structure-Guided Drug Design Leveraging Unique Steric Parameters

The well-characterized steric volume of the CF₃-cyclobutane group (171 ų vs. 150 ų for tBu) and its conformational preferences—CF₃ in axial orientation, nearly flattened cyclobutane ring (puckering angle 158–175°)—provide a predictable three-dimensional framework for structure-based design [1]. The 3,3-dimethyl substitution adds defined steric bulk at the cyclobutane periphery, which can be exploited for shape complementarity in hydrophobic binding pockets. The target compound's secondary N-methylamine functionality permits derivatization (amide coupling, sulfonamide formation, reductive amination) while maintaining the unique CF₃-cyclobutane pharmacophore, making it suitable as a late-stage diversification building block.

Differentiation from CF₃-Cyclopropane Series in Bioactive Compound Design

The direct experimental evidence that CF₃-cyclobutane Buclizine analogue 44 retains cytostatic activity (IC₅₀ = 102 μM in MCF-7) while the CF₃-cyclopropane analogue 43 is completely inactive establishes a critical selection criterion for programs considering fluoroalkyl-cycloalkane bioisosteres [1]. The CF₃-cyclobutane analogue also showed the earliest onset of lipid droplet formation (EC₅₀ = 15 μM vs. 19 μM for Buclizine and 21 μM for the cyclopropane analogue), suggesting differentiated cellular pharmacology. The 3,3-dimethyl-N-methyl substitution on the target compound provides an additional degree of structural diversity within the CF₃-cyclobutane series for SAR exploration when cyclopropane analogues have failed to deliver activity.

Physicochemical Property Optimization with Predictable pKₐ and logD Tuning

The experimentally calibrated pKₐ range for CF₃-cyclobutylamines (5.29 for the unsubstituted amine to a predicted ~10.27 for the 3,3-dimethyl analogue) provides medicinal chemists with a tunable basicity window spanning over 5 pKₐ units [1]. This range enables rational selection of the protonation state at physiological pH—a critical parameter for oral bioavailability, CNS penetration, and hERG liability. The consistent ~0.5 logD unit increase observed upon tBu→CF₃-cyclobutane replacement across 6 compound pairs provides a reliable estimate for property forecasting, while the 3,3-dimethyl substitution offers further lipophilicity augmentation for programs requiring higher logD targets [1].

Quote Request

Request a Quote for 1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.